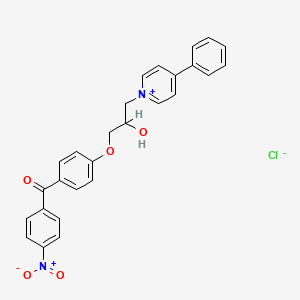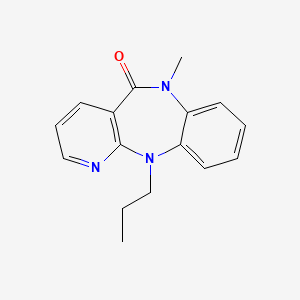
6-(cyclopropylmethoxy)-7H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(cyclopropylmethoxy)-7H-purin-2-amine is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine ring system substituted with an amino group at the 2-position and a cyclopropylmethoxy group at the 6-position, making it a versatile molecule for various chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopropylmethoxy)-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This step involves the reaction of a suitable purine derivative with cyclopropylmethanol in the presence of a base such as sodium hydride.
Amination: The amino group is introduced at the 2-position through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
6-(cyclopropylmethoxy)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyclopropylmethoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
6-(cyclopropylmethoxy)-7H-purin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(cyclopropylmethoxy)-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
2-Amino-6-(trifluoromethoxy)-9H-purine: Similar structure with a trifluoromethoxy group instead of a cyclopropylmethoxy group.
2-Amino-6-methyl-9H-purine: Contains a methyl group at the 6-position.
2-Amino-6-chloropurine: Features a chlorine atom at the 6-position.
Uniqueness
6-(cyclopropylmethoxy)-7H-purin-2-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
属性
分子式 |
C9H11N5O |
|---|---|
分子量 |
205.22 g/mol |
IUPAC 名称 |
6-(cyclopropylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C9H11N5O/c10-9-13-7-6(11-4-12-7)8(14-9)15-3-5-1-2-5/h4-5H,1-3H2,(H3,10,11,12,13,14) |
InChI 键 |
GBLDIKISFQVFKD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=NC(=NC3=C2NC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester](/img/structure/B8657666.png)


![3H-Thiopheno[2,3-d]1,2,3-triazin-4-one](/img/structure/B8657683.png)
![[4-Bromo-2-(propan-2-yl)phenyl]cyanamide](/img/structure/B8657690.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)

![2,4-Imidazolidinedione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B8657729.png)




